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4-Chloro-3-sulfamoylbenzoic acid EINECS 214-
882-1

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

Cat. No.: S591199

Fundamental Identifiers and Properties

The table below summarizes the core identifying information and basic physicochemical data for 4-Chlero-

3-sulfamoylbenzoic acid.

Property Value / Description

CAS Registry 1205-30-7 [1] [2] [3]

Number

EC Number 214-882-1[2] [3]

Molecular Formula C7HeCINO4S [1] [2] [3]

Molar Mass 235.64 g/mol [2] [3]

Melting Point 256-258 °C (lit.) [1] [3]

Related Primary metabolite and impurity in Indapamide tablets; also an intermediate
Pharmaceutical for Bumetanide [1] [2]
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Synthetic and Analytical Methodologies

Synthesis as a Pharmaceutical Intermediate

A primary industrial application of this compound is synthesizing the antihypertensive drug Indapamide (4-
chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) [4] [2]. A key patent
(US5110946A) describes a process where 4-chloro-3-sulphamoylbenzoyl chloride is coupled with 1-amino-
2,3-dihydro-2-methyl-1H-indole [4]. The 1-aminoindole intermediate is prepared from 2,3-dihydro-2-
methyl-1H-indole and hydroxylamine-O-sulphonic acid [4].

Key Reaction Parameters:

e Coupling Agent: 4-Chloro-3-sulphamoylbenzoyl chloride

¢ Amine Component: 1-Amino-2,3-dihydro-2-methyl-1H-indole

e Base: Triethylamine (excess) [4]

¢ Solvent: Tetrahydrofuran (THF) or chemically equivalent solvents [4]
e Reaction Time: ~24 hours [4]

After reaction, the mixture is worked up with a water/concentrated ammonia solution, followed by extraction

with methylene chloride and purification [4].

Experimental Characterization Data

A 2020 study provided detailed spectroscopic characterization of synthesized 4-Chloro-3-sulfamoylbenzoic

acid (CSBA) [5].

Spectroscopic Data:

¢ FT-IR & FT-Raman: The molecule was characterized by its vibrational fingerprints. Key calculated
frequencies (unscaled) using DFT methods include:
o O-H stretching: 3111 cm~!
o N-H stretching: 3342 and 3246 cm™1
o C=O0 stretching: 1677 cm™1
o S=0 stretching: 1319 and 1158 cm~1 [5]
e *H NMR (500 MHz, DMSO-ds): The spectrum confirmed the proton environment [5].
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¢ Single-Crystal X-ray Diffraction (SCXRD): The explicit molecular structure was confirmed, and the
crystal packing is stabilized by intermolecular N-H---O and O-H---O hydrogen bonds, forming a
supramolecular chain structure [5].

Applications in Drug Discovery and Development

Beyond its role as a classic intermediate, this compound serves as a versatile building block in modern drug

discovery.

Role in New Bioactive Molecule Design

The sulfamoyl benzoic acid (SBA) moiety is used to design specific agonists for the Lysophosphatidic Acid
receptor 2 (LPA2), a GPCR target [6]. One study designed and synthesized SBA analogues, leading to the
discovery of the first specific, subnanomolar LPA2 agonists [6]. One compound exhibited picomolar activity
(ECso = 5.06 x 107 nM) [6]. These agonists show potential for mitigating radiation-induced injury by

activating anti-apoptotic pathways [6].

The synthetic route for these analogues often involves coupling a 2-sulfamoylbenzoic acid ethyl ester

precursor with various amine-containing fragments using a base like K2CO3 in DMF [6].

Computational Analysis and Reactivity

DFT studies on 4-Chloro-3-sulfamoylbenzoic acid provide insights for rational drug design [5]:

¢ Molecular Electrostatic Potential (MEP) maps indicate the most negative regions are over the
deprotonated oxygen atoms, identifying them as preferred sites for electrophilic attack [5].

¢ Global Reactivity Descriptors were calculated, including HOMO-LUMO energy values, which help
predict the molecule's chemical reactivity and stability [5].

¢ Fukui function and bond dissociation energy analyses localize the molecule's reactivity and predict
potential sites for radical attack [5].

Safety and Handling Guidelines
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For safe laboratory handling, note the following classified hazards.

Hazard Aspect Classification / Precaution
GHS Signal Word Warning [3]
Hazard Statements H315-H319-H335 (Causes skin irritation, serious eye irritation, and

respiratory irritation) [3]

Personal Protective Dust mask type N95 (US), Eyeshields, Gloves [1] [3]
Equipment (PPE)

Acute Toxicity (Rat, IV) LDso = 1100 mg/kg [3]

Experimental Workflow Diagram

The following diagram outlines the key experimental steps involved in the synthesis, characterization, and

application of 4-Chloro-3-sulfamoylbenzoic acid as derived from the research.
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Workflow for the synthesis, analysis, and application of 4-Chloro-3-sulfamoylbenzoic acid in research.

Conclusion

4-Chloro-3-sulfamoylbenzoic acid demonstrates its ongoing value from a classic pharmaceutical
intermediate to a modern building block in drug discovery. Its well-characterized properties and the
availability of robust synthetic and analytical protocols make it a reliable and versatile compound for

research scientists developing new therapeutic agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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